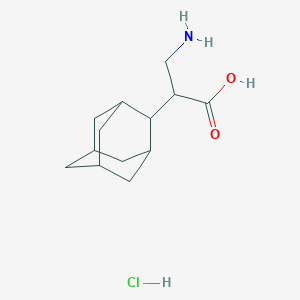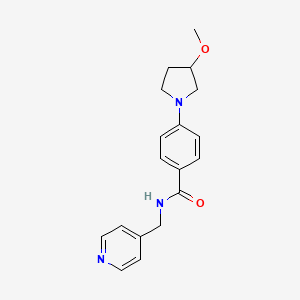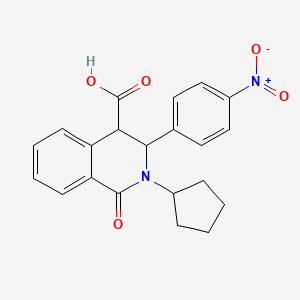
2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Adamantyl)-3-aminopropanoic acid hydrochloride, also known as Memantine hydrochloride, is a medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that acts as a neuroprotective agent. The purpose of
Wirkmechanismus
2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride acts as a non-competitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor without interfering with its normal function. The NMDA receptor is a glutamate receptor that plays a key role in synaptic plasticity and memory formation. By blocking the activity of this receptor, 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride prevents the excessive activation of glutamate receptors, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. It has been shown to reduce oxidative stress, inflammation, and apoptosis, and to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These effects contribute to the neuroprotective properties of 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride for lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in animal models and human clinical trials, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride is its relatively low potency compared to other NMDA receptor antagonists, which may limit its effectiveness in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride. One area of interest is the development of more potent NMDA receptor antagonists that can provide greater neuroprotection in animal models of neurological disorders. Another area of interest is the investigation of the potential therapeutic effects of 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride in other neurological disorders, such as traumatic brain injury and stroke. Finally, the development of new delivery methods, such as nanoparticles or liposomes, may improve the bioavailability and effectiveness of 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride in the treatment of neurological disorders.
Synthesemethoden
2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride is synthesized from 2-aminoadamantane, which is reacted with methyl acrylate to form 2-(2-adamantyl)-3-methylbutanoic acid. This compound is then reacted with ammonia to produce 2-(2-adamantyl)-3-aminopropanoic acid. The final step involves the reaction of this compound with hydrochloric acid to form the hydrochloride salt of 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. It has been shown to improve cognitive function, reduce neuronal damage, and enhance synaptic plasticity in animal models of these diseases.
Eigenschaften
IUPAC Name |
2-(2-adamantyl)-3-aminopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c14-6-11(13(15)16)12-9-2-7-1-8(4-9)5-10(12)3-7;/h7-12H,1-6,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHVHXDAKLDTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2426660.png)



![N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2426665.png)
![(2E)-2-Cyano-2-[1-(2-methylpropyl)-2-oxoindol-3-ylidene]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2426666.png)
![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol](/img/structure/B2426668.png)

![2-(4-Methoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2426674.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2426675.png)

![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/no-structure.png)

